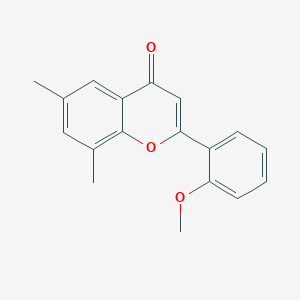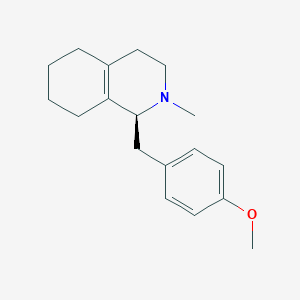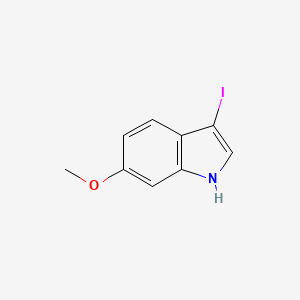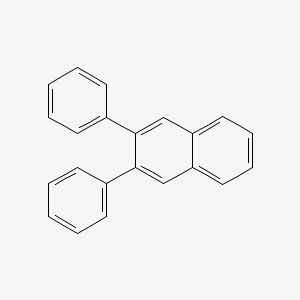
5-Iodoquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoquinolin-2-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinolin-2-ol typically involves the iodination of quinolin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodoquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-2-one derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidoquinoline, cyanoquinoline, and aminoquinoline derivatives.
Oxidation Reactions: Products include quinolin-2-one derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodoquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Iodoquinolin-2-ol involves its interaction with various molecular targets. The iodine atom enhances its ability to form halogen bonds with biological molecules, which can disrupt their normal function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Diiodohydroxyquinoline: Used as an amebicide and in the treatment of intestinal infections.
Clioquinol: An antifungal and antibacterial agent with applications in treating skin infections.
Uniqueness: 5-Iodoquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both iodine and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6INO |
|---|---|
Molekulargewicht |
271.05 g/mol |
IUPAC-Name |
5-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |
InChI-Schlüssel |
UVEUKHPGKVTSOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)









![4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-](/img/structure/B11845482.png)
